

Spectroscopic Comparison of Phenyl-Substituted Dimethylpyrroles: A Guide for Researchers

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Compound of Interest

Compound Name: 1-(2-bromophenyl)-2,5-dimethylpyrrole

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A detailed analysis of **1-(2-bromophenyl)-2,5-dimethylpyrrole** and its isomeric counterpart, 1-(4-bromophenyl)-2,5-dimethylpyrrole, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside standardized experimental protocols for their synthesis and characterization.

While specific experimental NMR and mass spectrometry data for **1-(2-bromophenyl)-2,5-dimethylpyrrole** are not readily available in the public domain, this guide leverages data from its close structural isomer, 1-(4-bromophenyl)-2,5-dimethylpyrrole, to provide valuable predictive insights and a framework for analysis. The comparison is further enriched with data from other related pyrrole derivatives to offer a comprehensive spectroscopic context.

Comparative Spectroscopic Data

The following tables summarize the available mass spectrometry and NMR data for 1-(4-bromophenyl)-2,5-dimethylpyrrole, which serves as a reference for the anticipated data for the 2-bromo isomer.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Spec Fragments
1-(4-bromophenyl)-2,5-dimethylpyrrole	C ₁₂ H ₁₂ BrN	250.13	Data not available
1-(2-bromophenyl)-2,5-dimethylpyrrole (Predicted)	C ₁₂ H ₁₂ BrN	250.13	Similar fragmentation pattern expected, with potential differences in fragment intensities due to steric effects of the ortho-bromo substituent.

Table 2: ¹H NMR Chemical Shift Data (Predicted vs. Available)

Compound	Solvent	Pyrrole-H (ppm)	Methyl-H (ppm)	Phenyl-H (ppm)
1-(4-bromophenyl)-2,5-dimethylpyrrole	Not specified	Data not available	Data not available	Data not available
1-(2-bromophenyl)-2,5-dimethylpyrrole (Predicted)	CDCl ₃	~5.8-6.0	~2.0-2.2	~7.2-7.7 (complex multiplet)

Table 3: ¹³C NMR Chemical Shift Data (Predicted vs. Available)

Compound	Solvent	Pyrrole-C (ppm)	Methyl-C (ppm)	Phenyl-C (ppm)	C-Br (ppm)
1-(4-bromophenyl)-2,5-dimethylpyrrole	Not specified	Data not available	Data not available	Data not available	Data not available
1-(2-bromophenyl)-2,5-dimethylpyrrole (Predicted)	CDCl ₃	~106, ~128	~13	~127-133	~122

Experimental Protocols

A general methodology for the synthesis and spectroscopic analysis of 1-(aryl)-2,5-dimethylpyrroles is outlined below.

Synthesis: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a common and effective method for the preparation of substituted pyrroles.

Materials:

- 2,5-Hexanedione
- Substituted aniline (e.g., 2-bromoaniline or 4-bromoaniline)
- Glacial acetic acid (as solvent and catalyst)
- Ethanol
- Standard laboratory glassware and heating apparatus

Procedure:

- In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) and the corresponding substituted aniline (1 equivalent) in glacial acetic acid.
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Pour the reaction mixture into ice-water and collect the resulting precipitate by vacuum filtration.
- Wash the crude product with water and then a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(aryl)-2,5-dimethylpyrrole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-15 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

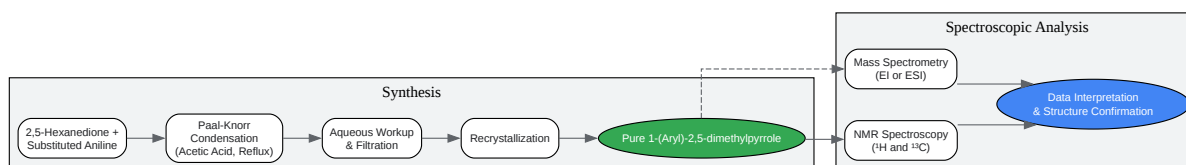
- Spectral width: 0-200 ppm.
- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS):

- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Sample Introduction: Introduce the sample directly via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- EI-MS Parameters (for GC-MS):
 - Ionization energy: 70 eV.
 - Mass range: m/z 40-500.
- ESI-MS Parameters (for LC-MS):
 - Mode: Positive ion mode.
 - Analyze the full scan mass spectrum to identify the molecular ion peak ($[M+H]^+$).

Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1-(aryl)-2,5-dimethylpyrroles.



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